molecular formula C11H16O4 B6242033 ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate, Mixture of isomers CAS No. 2167622-99-1

ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate, Mixture of isomers

Cat. No.: B6242033
CAS No.: 2167622-99-1
M. Wt: 212.2
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Description

Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate is a chemical compound with the molecular formula C11H16O4. It is a mixture of isomers, meaning it contains different structural forms of the same molecular formula. This compound is known for its unique bicyclic structure, which includes a three-membered ring and a larger ring system.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate typically begins with readily available starting materials such as ethyl acetoacetate and a suitable diene.

  • Reaction Conditions: The reaction involves a Diels-Alder cycloaddition followed by subsequent oxidation steps. The Diels-Alder reaction is usually carried out under thermal conditions, while the oxidation steps may require specific oxidizing agents and controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the process and minimize waste.

Types of Reactions:

  • Oxidation: Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or other reduced forms.

  • Substitution: Substitution reactions may involve the replacement of functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate: A related compound with a nitrogen atom in the ring structure.

  • 9-Oxabicyclo[3.3.1]nonane: A simpler bicyclic compound without the carboxylate group.

Uniqueness: Ethyl 9-oxo-3-oxabicyclo[33

Properties

CAS No.

2167622-99-1

Molecular Formula

C11H16O4

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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